An In-depth Technical Guide to the Physicochemical Properties of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Fluorinated Spirocycles in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity. Within this landscape, fluorinated spirocyclic scaffolds are of particular interest. Their rigid, three-dimensional structures can effectively explore chemical space, providing novel vectors for substituent placement and improving key pharmacokinetic and pharmacodynamic parameters. This guide focuses on a specific, yet underexplored member of this class: 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS Number: 1785203-38-4).[1]
While extensive experimental data for this particular compound is not yet publicly available, this guide will provide a comprehensive overview of its expected physicochemical properties, grounded in the established principles of physical organic chemistry and data from structurally related analogs. We will delve into the anticipated effects of the gem-difluoro group on key parameters, outline robust experimental protocols for their determination, and provide a framework for the rational application of this promising building block in drug discovery programs.
Molecular Structure and Key Features
The structure of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride combines several key features that are highly relevant to its potential applications:
-
Spirocyclic Core: The spiro[4.5]decane framework imparts a high degree of conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving selectivity for a biological target.
-
Gem-Difluoro Group: The two fluorine atoms on the same carbon atom (gem-difluoro) significantly alter the local electronic environment. This can influence the acidity of nearby protons, modulate hydrogen bonding capabilities, and impact metabolic stability by blocking potential sites of oxidation.
-
Oxaspiro Moiety: The presence of an oxygen atom in the tetrahydropyran ring introduces a potential hydrogen bond acceptor and can influence the overall polarity and solubility of the molecule.
-
Azaspiro Moiety with Hydrochloride Salt: The secondary amine in the pyrrolidine ring is basic and will be protonated at physiological pH. The hydrochloride salt form enhances aqueous solubility and improves handling characteristics, making it suitable for formulation and biological testing.
Predicted Physicochemical Properties: A Data-Driven Analysis
The following table summarizes the predicted physicochemical properties of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride. These predictions are based on the analysis of structurally similar compounds and the known effects of gem-difluorination.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Melting Point (°C) | Likely > 200 (with decomposition) | Hydrochloride salts of small molecules are typically high-melting crystalline solids. The rigid spirocyclic structure and ionic character will contribute to a strong crystal lattice. For comparison, related non-fluorinated azaspiro decane hydrochlorides often exhibit high melting points. |
| Boiling Point (°C) | Not applicable | As a salt, the compound will likely decompose at high temperatures before boiling. |
| Aqueous Solubility | High | The hydrochloride salt form is expected to be highly soluble in water. The presence of the ether oxygen and the protonated amine will facilitate hydrogen bonding with water molecules. |
| pKa (of the conjugate acid) | 7.5 - 8.5 | The electron-withdrawing effect of the gem-difluoro group is expected to decrease the basicity of the secondary amine compared to its non-fluorinated analog, thus lowering the pKa of its conjugate acid. Studies on other fluorinated amines have demonstrated a pKa-lowering effect of approximately 1-2 units per gem-difluoro substitution in close proximity. |
| LogP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | The gem-difluoro group generally increases lipophilicity compared to two hydrogen atoms. However, the overall LogP will be significantly influenced by the hydrophilic nature of the protonated amine and the ether oxygen. The hydrochloride salt form will have a low LogD at physiological pH. |
Experimental Protocols for Physicochemical Characterization
To provide a comprehensive and validated understanding of this molecule, a series of standard experimental protocols should be employed. The following section details the methodologies for determining the key physicochemical parameters.
Determination of Melting Point
The melting point is a critical indicator of purity and identity.
Methodology:
-
A small, dry sample of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a rate of 10-20 °C/min until the temperature is approximately 30 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure substance, this range should be narrow (≤ 2 °C).
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate measurement.
Potentiometric Determination of pKa
The pKa value is essential for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and target binding.
Methodology:
-
A standard solution of 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride (e.g., 0.01 M) is prepared in deionized water.
-
The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25 °C).
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Self-Validating System: The accuracy of the pKa determination is validated by the calibration of the pH meter with standard buffers before the experiment and the use of a standardized titrant.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. The chemical shifts and coupling constants of the protons adjacent to the fluorine atoms and the nitrogen and oxygen atoms will be particularly informative.
-
¹³C NMR: Will show the number of unique carbon environments. The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet in the proton-coupled spectrum due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. It will show a single resonance for the two equivalent fluorine atoms, and its chemical shift will be characteristic of a gem-difluoro group on a cyclohexane ring.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary ammonium salt (around 2400-2800 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C-O stretch of the ether (around 1050-1150 cm⁻¹), and strong C-F stretches (typically in the 1000-1200 cm⁻¹ region).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion, confirming the elemental composition of the free base. The fragmentation pattern can also provide structural information.
-
Visualization of Key Concepts
Synthetic Pathway Overview
A plausible synthetic route to 4,4-difluoro-8-oxa-2-azaspiro[4.5]decane hydrochloride would likely involve the construction of the fluorinated piperidone precursor followed by spirocyclization.
Caption: A generalized synthetic workflow for the target compound.
Workflow for Physicochemical Profiling
A logical workflow ensures that all critical physicochemical parameters are determined efficiently.
